

Application of Penicillin-Streptomycin (Pen-Strep) in Transient Transfection Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Penicillin-Streptomycin*

Cat. No.: *B12071052*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin-Streptomycin (Pen-Strep) is a widely used antibiotic cocktail in mammalian cell culture to prevent bacterial contamination.^[1] It contains penicillin, which inhibits the growth of Gram-positive bacteria, and streptomycin, which is effective against Gram-negative bacteria.^[1] While its use is standard for routine cell maintenance, its inclusion during transient transfection experiments requires careful consideration due to potential impacts on transfection efficiency and cell viability. These notes provide a detailed guide on the appropriate use of Pen-Strep in transient transfection workflows.

Core Principles: The Role of Pen-Strep in Transient Transfection

The primary goal of transient transfection is to efficiently introduce foreign nucleic acids into mammalian cells for temporary expression. The process, particularly when using cationic lipid-based transfection reagents, transiently increases the permeability of the cell membrane.^[2] This heightened permeability is a double-edged sword; while it facilitates the entry of nucleic acid complexes, it can also enhance the uptake of other molecules from the culture medium, including antibiotics.^{[1][2]}

Key Considerations:

- Cytotoxicity: Increased intracellular concentrations of antibiotics can be toxic to mammalian cells, leading to reduced cell viability and compromised experimental results.[2] Although penicillin is generally considered harmless to eukaryotic cells as it targets the bacterial cell wall, streptomycin, an aminoglycoside, can have off-target effects.[3]
- Transfection Efficiency: The presence of antibiotics in the transfection medium can interfere with the formation of the lipid-DNA or polymer-DNA complexes that are essential for successful transfection.[4] This interference can lead to a significant reduction in transfection efficiency.[2]
- Aseptic Technique: The most effective method for preventing contamination is a strict aseptic technique. The routine use of antibiotics can sometimes mask underlying issues with sterile practice and may not be necessary in a well-maintained cell culture facility.[1]
- Cell Line Variability: The sensitivity of different cell lines to antibiotics and their response to transfection reagents can vary. Some robust cell lines, like HEK293T, may show no significant decrease in transfection efficiency in the presence of Pen-Strep, particularly with certain transfection methods like calcium phosphate.[1] However, for sensitive or hard-to-transfect cells, the exclusion of antibiotics is highly recommended.

Recommendations for Pen-Strep Usage in Transient Transfection

Based on the potential for negative impacts, the general recommendation is to exclude Pen-Strep from the culture medium during the critical stages of transient transfection.

Stage of Transfection	Recommendation	Rationale
Cell Plating (Pre-transfection)	Omit Pen-Strep from the plating medium.	To avoid the need for rinsing cells before adding the transfection complex, which can cause cell stress and detachment.[2]
Transfection Complex Formation	Prepare transfection complexes in antibiotic-free medium.	Antibiotics can interfere with the formation of lipid-DNA or polymer-DNA complexes.[4]
During Transfection	Use antibiotic-free culture medium.	To prevent increased cytotoxicity and reduced transfection efficiency due to enhanced antibiotic uptake.[1][2]
Post-transfection (4-6 hours)	Medium can be replaced with complete growth medium containing Pen-Strep.	At this point, the majority of transfection complexes have been taken up by the cells, and re-introducing antibiotics can help prevent contamination during the subsequent incubation period.
Post-transfection (24-72 hours)	Pen-Strep can be included in the culture medium.	For longer incubation times to allow for gene expression, the presence of antibiotics can be beneficial in preventing contamination.

Illustrative Data on the Impact of Pen-Strep

While specific quantitative data is highly dependent on the cell line, transfection reagent, and experimental conditions, the following table provides an illustrative example of the potential effects of Pen-Strep on transient transfection efficiency and cell viability.

Cell Line	Transfection Reagent	Condition	Transfection Efficiency (%) GFP-positive cells)	Cell Viability (%)
HEK293	Lipid-based Reagent A	Without Pen-Strep	85 ± 5%	90 ± 4%
		With Pen-Strep (1X)	65 ± 7%	75 ± 6%
CHO-K1	Lipid-based Reagent B	Without Pen-Strep	70 ± 6%	85 ± 5%
		With Pen-Strep (1X)	45 ± 8%	60 ± 9%
Primary Neurons	Electroporation	Without Pen-Strep	40 ± 5%	70 ± 8%
		With Pen-Strep (1X)	30 ± 7%	55 ± 10%

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is crucial to optimize transfection conditions for each specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Lipid-Based Transient Transfection of Adherent Cells

This protocol provides a general guideline for transiently transfecting adherent mammalian cells using a cationic lipid-based reagent.

Materials:

- Adherent cells in culture
- Complete growth medium (e.g., DMEM or RPMI 1640) with serum, without Pen-Strep

- Serum-free medium (e.g., Opti-MEM™)
- Plasmid DNA of high purity
- Cationic lipid-based transfection reagent (e.g., Lipofectamine™)
- 6-well tissue culture plates

Procedure:

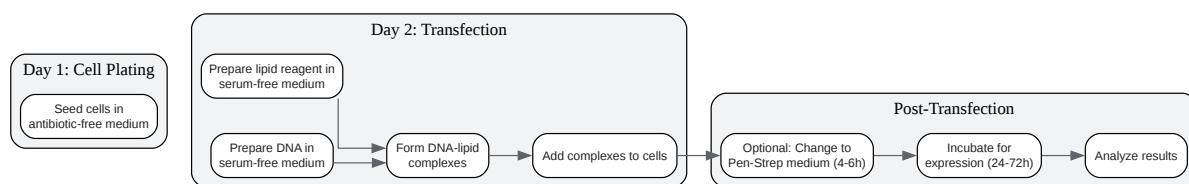
- Cell Plating (Day 1):
 - The day before transfection, seed cells in a 6-well plate in 2 mL of complete growth medium without Pen-Strep.
 - Aim for a cell density that will result in 70-90% confluence on the day of transfection.[\[5\]](#)
- Transfection (Day 2):
 - Complex Formation (perform in a sterile tube):
 - Tube A: Dilute 2.5 µg of plasmid DNA into 250 µL of serum-free medium. Mix gently.
 - Tube B: Dilute 5 µL of the lipid-based transfection reagent into 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
 - Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
 - Cell Transfection:
 - Gently add the 500 µL of the DNA-lipid complex mixture dropwise to the well containing the cells and 2 mL of antibiotic-free medium.
 - Gently rock the plate back and forth to ensure even distribution of the complexes.
 - Incubate the cells at 37°C in a CO2 incubator.
- Post-Transfection (Day 2 onwards):

- Optional Medium Change: After 4-6 hours of incubation, the medium containing the transfection complexes can be carefully aspirated and replaced with 2 mL of fresh, complete growth medium containing Pen-Strep. This step can help to reduce cytotoxicity.
- Incubate the cells for 24-72 hours to allow for gene expression before analysis.

Protocol 2: Transient Transfection by Electroporation of Suspension Cells

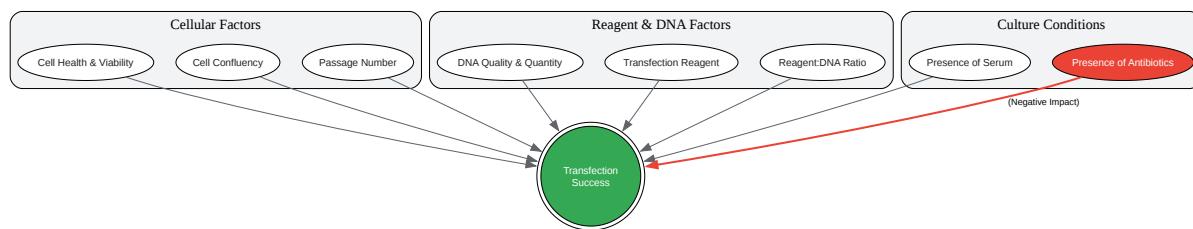
This protocol outlines a general procedure for transfecting suspension cells using electroporation.

Materials:


- Suspension cells in culture
- Complete growth medium, without Pen-Strep
- Electroporation buffer (serum-free and antibiotic-free)
- Plasmid DNA of high purity
- Electroporator and sterile electroporation cuvettes (e.g., 0.4 cm gap)

Procedure:

- Cell Preparation (Day of Transfection):
 - Culture cells in antibiotic-free medium for at least one passage before transfection.[\[6\]](#)
 - Count the cells and determine viability. Cells should be in the logarithmic growth phase and have high viability (>90%).
 - Centrifuge the required number of cells (e.g., 5×10^6 cells per transfection) at a low speed (e.g., 100-200 x g) for 5 minutes.
 - Wash the cell pellet once with ice-cold, sterile PBS or electroporation buffer to remove any remaining medium.


- Resuspend the cell pellet in ice-cold electroporation buffer at the desired concentration (e.g., 1×10^7 cells/mL).
- Electroporation:
 - Add 10-20 μ g of high-purity plasmid DNA to the cell suspension.
 - Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.
 - Place the cuvette in the electroporator and deliver the electrical pulse using pre-optimized settings for your specific cell line.
 - After the pulse, let the cuvette stand at room temperature for 10-15 minutes to allow the cell membranes to recover.
- Post-Electroporation:
 - Carefully transfer the cells from the cuvette to a culture dish containing pre-warmed complete growth medium without Pen-Strep.
 - Incubate the cells at 37°C in a CO2 incubator.
 - After 24 hours, the medium can be replaced with fresh complete growth medium containing Pen-Strep to prevent contamination during the subsequent expression period.
 - Analyze gene expression at 24-72 hours post-transfection.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for lipid-based transient transfection.

[Click to download full resolution via product page](#)

Caption: Key factors influencing transient transfection success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - AR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]

- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. med.upenn.edu [med.upenn.edu]
- To cite this document: BenchChem. [Application of Penicillin-Streptomycin (Pen-Strep) in Transient Transfection Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12071052#application-of-pen-strep-in-transient-transfection-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com